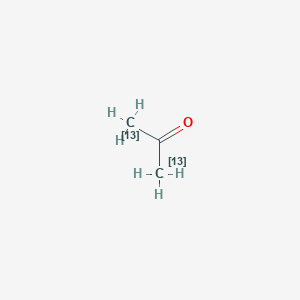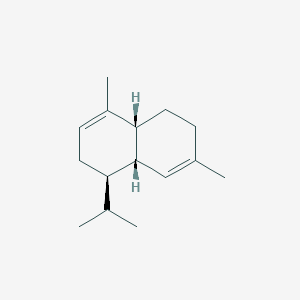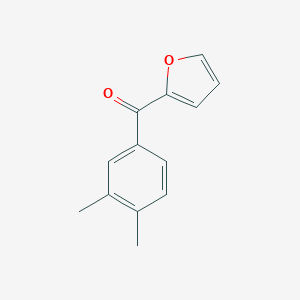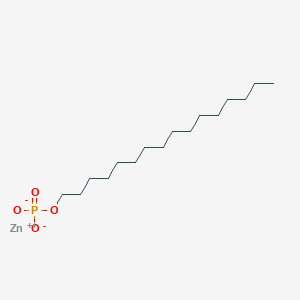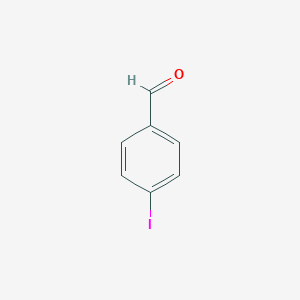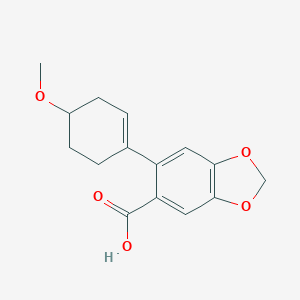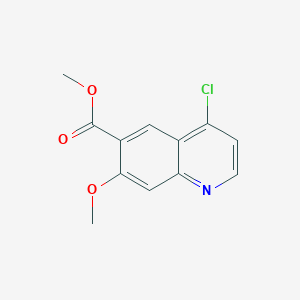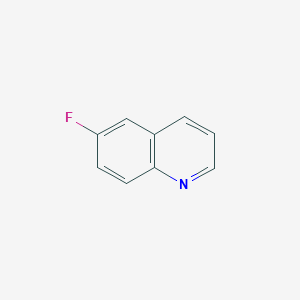
1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a unique structure and properties that make it useful for a variety of purposes, including in the field of biochemistry and pharmacology. In
Mecanismo De Acción
The mechanism of action of 1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl- involves its ability to interact with ROS and undergo a photo-induced electron transfer (PET) process. This results in the production of a fluorescent signal that can be detected using fluorescence microscopy or spectroscopy. The unique properties of this compound make it a highly sensitive and specific probe for the detection of ROS in biological systems.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl- does not have any significant biochemical or physiological effects on cells or tissues. This makes it an ideal probe for the detection of ROS, as it does not interfere with the normal functioning of biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl- in lab experiments is its high sensitivity and specificity for the detection of ROS. This makes it a valuable tool for studying a variety of physiological processes and diseases. However, the use of this compound is limited by its relatively high cost and the need for specialized equipment for fluorescence detection.
Direcciones Futuras
There are a number of potential future directions for research involving 1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl-. One area of interest is the development of new derivatives of this compound with improved properties for ROS detection. Another potential direction is the use of this compound in vivo, for the detection of ROS in living organisms. Finally, there is also potential for the use of this compound in the development of new therapies for diseases that involve ROS-mediated damage.
Métodos De Síntesis
The synthesis of 1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl- involves the reaction of 2,3,5-triphenylcyclopentadienone with Lawesson's reagent. This reaction results in the formation of the trithiapentalene ring system. The synthesis of this compound has been extensively studied and optimized, and it is now possible to produce it in high yields and purity.
Aplicaciones Científicas De Investigación
1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl- has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is important for understanding a variety of physiological processes and diseases.
Propiedades
Número CAS |
16094-76-1 |
|---|---|
Nombre del producto |
1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl- |
Fórmula molecular |
C23H16S3 |
Peso molecular |
388.6 g/mol |
Nombre IUPAC |
3,4,7-triphenyl-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene |
InChI |
InChI=1S/C23H16S3/c1-4-10-17(11-5-1)20-16-21-22(18-12-6-2-7-13-18)23(25-26(21)24-20)19-14-8-3-9-15-19/h1-16H |
Clave InChI |
LEKKUXBSJQYDRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=S(S2)SC(=C3C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=S(S2)SC(=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Sinónimos |
2,3,5-Triphenyl[1,2]dithiolo[1,5-b][1,2]dithiole-7-SIV |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



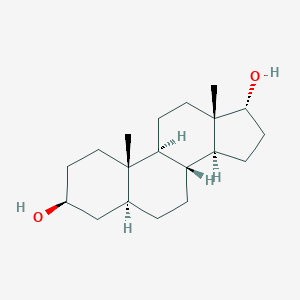
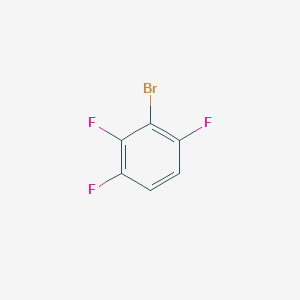
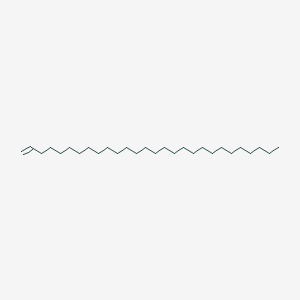
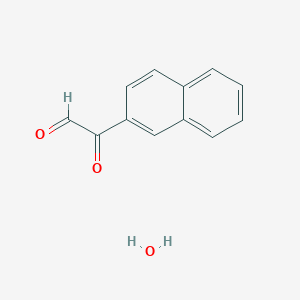
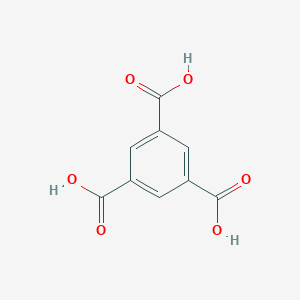
![3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B108452.png)
